molecular formula C7H3BrINO B15204927 5-Bromo-7-iodo-1,3-benzoxazole

5-Bromo-7-iodo-1,3-benzoxazole

Cat. No.: B15204927
M. Wt: 323.91 g/mol
InChI Key: VVXGARUGVSECOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-iodo-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are bicyclic structures consisting of a benzene ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-iodo-1,3-benzoxazole typically involves the condensation of 2-aminophenol with appropriate halogenated aromatic aldehydes. One common method includes the use of 2-aminophenol and 5-bromo-2-iodobenzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and hydrogen peroxide (H2O2) in ethanol at 50°C . This reaction yields the desired benzoxazole derivative with high efficiency.

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs scalable and environmentally friendly methods. Catalysts such as mesoporous titania-alumina mixed oxide (MTAMO) are used to enhance reaction rates and yields while maintaining green chemistry principles . The use of solvent-free conditions and recyclable catalysts is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-iodo-1,3-benzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and iodine) on the benzoxazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives with altered electronic properties.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

5-Bromo-7-iodo-1,3-benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-7-iodo-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the nature of the substituents on the benzoxazole ring. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-iodobenzoxazole
  • 5-Chloro-7-iodo-1,3-benzoxazole
  • 5-Fluoro-7-iodo-1,3-benzoxazole

Uniqueness

5-Bromo-7-iodo-1,3-benzoxazole is unique due to the presence of both bromine and iodine atoms on the benzoxazole ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold in drug discovery and materials science .

Properties

Molecular Formula

C7H3BrINO

Molecular Weight

323.91 g/mol

IUPAC Name

5-bromo-7-iodo-1,3-benzoxazole

InChI

InChI=1S/C7H3BrINO/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H

InChI Key

VVXGARUGVSECOU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=CO2)I)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.